molecular formula C14H27N3O3 B7928473 [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928473
M. Wt: 285.38 g/mol
InChI Key: YVAGOYXVYDMXGK-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino-acetylamino group, and a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-acetylamino group:

    Formation of the tert-butyl ester: This is typically achieved through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the acylamino moiety can be reduced to form alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Inhibiting specific biochemical pathways: Leading to therapeutic effects.

    Interacting with cellular components: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, potentially affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGOYXVYDMXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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